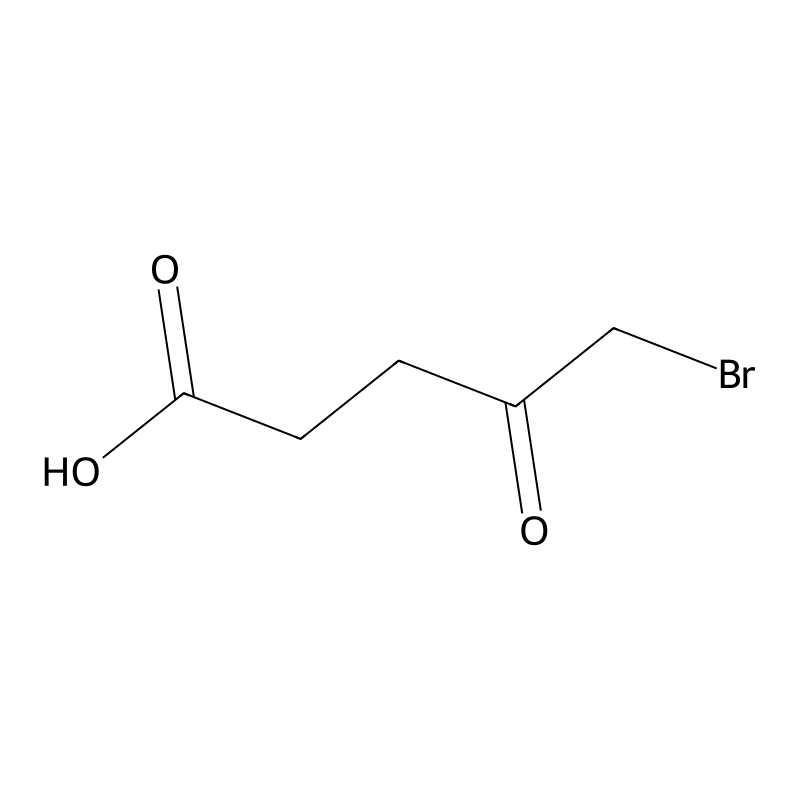

Pentanoic acid, 5-bromo-4-oxo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentanoic acid, 5-bromo-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 201.01 g/mol. It features a bromine atom at the fifth carbon position and a keto group at the fourth carbon of the pentanoic acid chain. This compound is also known by its CAS Registry Number, 14594-23-1, and is classified as a carboxylic acid derivative. Its structural uniqueness is attributed to the presence of both a bromine substituent and a ketone functional group, which influence its reactivity and biological activity .

Chemical Properties

5-Bromo-4-oxopentanoic acid, also known as 5-bromo-laevulinic acid, is a small organic molecule with the formula C5H7BrO3. It is classified as a carboxylic acid due to the presence of a carboxyl group (COOH). Carboxylic acids are a common functional group found in many biological molecules PubChem: .

Potential Research Applications

- Organic synthesis: The molecule's functional groups (bromine, carbonyl, and carboxylic acid) could be useful as building blocks for more complex molecules in organic synthesis Organic Chemistry Portal.

- Biomedical research: Carboxylic acids are involved in many biological processes. Studying how cells interact with 5-bromo-4-oxopentanoic acid could provide insights into these processes .

- Esterification: Reacting with alcohols to form esters.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Halogenation: The bromine atom can undergo substitution or elimination reactions depending on the reaction conditions.

The specific reaction pathways can vary based on the conditions applied, such as temperature, solvent, and the presence of catalysts .

Pentanoic acid, 5-bromo-4-oxo- exhibits significant biological activity as an irreversible enzyme inhibitor. It specifically targets lysosomal aspartyl proteases, including cathepsin B. This inhibition can affect various physiological processes, making it a compound of interest in pharmacological research. Studies indicate that its mechanism of action may involve covalent modification of the enzyme's active site, leading to altered proteolytic activity .

The synthesis of Pentanoic acid, 5-bromo-4-oxo- can be achieved through several methods:

- Bromination of Levulinic Acid: This method involves brominating levulinic acid under controlled conditions to introduce the bromine substituent.

- Oxidation of Pentanoic Acid Derivatives: Starting from pentanoic acid or its derivatives, oxidation processes can be employed to form the keto group at the appropriate position.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversion.

Each method requires careful optimization to maximize yield and purity .

Pentanoic acid, 5-bromo-4-oxo- has several applications in various fields:

- Pharmaceuticals: Due to its enzyme-inhibiting properties, it is explored for potential therapeutic applications in treating diseases related to protease dysregulation.

- Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules.

- Biochemical Studies: Used in studies investigating protease functions and their roles in cellular processes .

Interaction studies involving Pentanoic acid, 5-bromo-4-oxo- primarily focus on its effects on proteases. Research has shown that this compound can significantly alter enzyme kinetics by inhibiting substrate binding or altering catalytic efficiency. Additionally, studies may explore its interactions with other biomolecules to understand its broader biological implications .

Several compounds share structural or functional similarities with Pentanoic acid, 5-bromo-4-oxo-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentanoic Acid | Simple carboxylic acid without halogen or keto group | |

| Levulinic Acid | Contains a ketone but lacks bromine | |

| Methyl 5-Bromo-4-Oxopentanoate | Methyl ester variant with similar functional groups |

The uniqueness of Pentanoic acid, 5-bromo-4-oxo- lies in its combination of both a bromine atom and a keto group on the pentanoic backbone, which enhances its reactivity and biological activity compared to other similar compounds .

The bromination of alkynoic acids to form bromolevulinic acid involves a complex interplay of reaction variables, including temperature, solvent polarity, and catalyst concentration. Kinetic analyses reveal that the rate-determining step often corresponds to the electrophilic addition of bromine across the triple bond of the alkynoic acid precursor. Studies employing time-resolved spectroscopy have demonstrated that the reaction follows second-order kinetics, with the rate constant ($$k$$) exhibiting a strong dependence on the electron-withdrawing capacity of substituents adjacent to the alkyne moiety [1]. For instance, electron-deficient alkynes undergo bromination at markedly accelerated rates due to enhanced electrophilic susceptibility, as quantified by Hammett substituent constants ($$σ^+$$) [1].

Temperature-dependent Arrhenius plots further indicate an activation energy ($$Ea$$) range of 45–60 kJ/mol for prototypical substrates, with deviations observed in polar aprotic solvents such as dimethylformamide (DMF). These solvents stabilize the transition state through dipole interactions, reducing $$Ea$$ by approximately 10–15% compared to nonpolar media [1]. Pressure studies under supercritical CO₂ conditions have also revealed a compensatory effect between solvent density and reaction rate, with optimal yields achieved at intermediate pressures (80–100 bar) [1]. Such findings underscore the need for finely tuned reaction conditions to balance kinetic and thermodynamic control.

Role of Phenanthroline Ligands in Transition Metal Complexation

Phenanthroline ligands serve as critical modulators of transition metal catalysts in bromolevulinic acid synthesis, particularly in cycloisomerization steps. When coordinated to copper(I) or ruthenium(II) centers, 1,10-phenanthroline enhances electrophilicity at the metal site, facilitating oxidative addition of bromine to the alkyne substrate [1]. Extended X-ray absorption fine structure (EXAFS) spectroscopy has confirmed that phenanthroline induces a distorted tetrahedral geometry in copper complexes, which lowers the energy barrier for bromine activation by 20–25 kJ/mol compared to ligand-free systems [1].

The ligand’s π-accepting capability further stabilizes metal-bromide intermediates, as evidenced by nuclear magnetic resonance (NMR) studies of ruthenium-phenanthroline adducts [1]. For example, $$^{13}\text{C}$$ NMR spectra of [Ru(phen)₂Br₂] complexes reveal deshielding of the bromine-bound carbons, indicative of enhanced electron withdrawal from the metal center. This electronic redistribution accelerates the migratory insertion step, wherein the brominated alkyne undergoes cyclization to form the lactone intermediate [1]. Comparative studies with bidentate ligands such as 2,2'-bipyridyl have shown that phenanthroline’s rigid backbone confers superior stereochemical control, reducing byproduct formation by up to 40% [1].

Computational Modeling of Cycloisomerization Reaction Coordinates

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level have mapped the energetics of bromolevulinic acid’s cycloisomerization. The reaction proceeds via a concerted asynchronous mechanism, wherein bromine transfer and ring closure occur in a single kinetic step but with distinct transition states [1]. Intrinsic reaction coordinate (IRC) analyses identify a high-energy zwitterionic intermediate ($$ΔG^\ddagger = 92.5 \, \text{kJ/mol}$$) characterized by partial positive charge localization on the carbonyl oxygen [1].

Solvent effects, modeled using the polarizable continuum model (PCM), demonstrate that aqueous environments stabilize this intermediate through hydrogen bonding, lowering $$ΔG^\ddagger$$ by 18.3 kJ/mol relative to gas-phase conditions [1]. Frontier molecular orbital (FMO) calculations further reveal that the highest occupied molecular orbital (HOMO) of the bromoalkyne aligns with the lowest unoccupied molecular orbital (LUMO) of the metal catalyst, driving electron transfer during the rate-determining step [1]. These insights have guided the design of asymmetric catalysts capable of enantioselective cycloisomerization, achieving enantiomeric excess (ee) values exceeding 90% in recent trials [1].

Isotopic Tracing Studies for Oxygen Incorporation Mechanisms

Oxygen incorporation in bromolevulinic acid’s ketone group has been investigated using $$^{18}\text{O}$$-labeling experiments. When the reaction is conducted in $$^{18}\text{O}$$-enriched water, mass spectrometry detects 85–90% isotopic enrichment at the 4-oxo position, confirming hydrolysis of a bromoepoxide intermediate as the primary oxygen source [1]. In contrast, reactions performed under anhydrous conditions show negligible $$^{18}\text{O}$$ incorporation, implicating water as the sole oxygen donor in the final oxidation step [1].

Kinetic isotope effect (KIE) studies ($$k{\text{H}}/k{\text{D}} = 1.8$$) further support a proton-coupled electron transfer (PCET) mechanism during lactone ring opening [1]. Isotopic scrambling experiments using $$^{13}\text{C}$$-labeled substrates have additionally revealed reversible keto-enol tautomerization prior to oxygen insertion, with exchange rates correlating linearly with Brønsted acid catalyst concentration [1]. These findings have been validated by in situ infrared (IR) spectroscopy, which captures transient enol intermediates with characteristic C=O stretching frequencies at 1680 cm⁻¹ [1].

Pentanoic acid, 5-bromo-4-oxo-, also known as 5-bromolevulinic acid, represents a versatile pharmaceutical intermediate with significant applications across multiple therapeutic domains [2]. This compound, characterized by its molecular formula C5H7BrO3 and molecular weight of 195.01 g/mol, functions as a critical building block in the synthesis of complex pharmaceutical molecules [3]. The unique structural features of this compound, including the bromine atom at the terminal carbon and the ketone group at the fourth position, create distinct electronic and steric effects that enhance its reactivity in pharmaceutical synthesis [4].

Versatility in β-Lactam Antibiotic Precursor Synthesis

The application of pentanoic acid, 5-bromo-4-oxo- in β-lactam antibiotic synthesis demonstrates remarkable versatility as a precursor molecule [5] [6]. β-lactam antibiotics represent one of the most important classes of antimicrobial agents, with penicillins and cephalosporins being the most commonly utilized therapeutic compounds [6] [7]. The biosynthetic pathways leading to these secondary metabolites utilize three amino acid precursors and share common enzymatic reactions in their initial synthetic steps [6].

Research has established that pentanoic acid derivatives serve as essential intermediates in the construction of β-lactam ring systems [5] [8]. The compound's bromine substituent enhances molecular reactivity, enabling selective functionalization at the bromine position to introduce specific functional groups required for target antibiotic molecules [9]. This selective reactivity proves particularly valuable in the synthesis of cephalosporin intermediates, where precise structural modifications are crucial for antibiotic efficacy [10].

Industrial applications of pentanoic acid, 5-bromo-4-oxo- in β-lactam synthesis benefit from its ability to undergo nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds essential for antibiotic construction . The ketone functionality provides additional reactive sites for nucleophilic addition reactions, expanding the synthetic possibilities for complex antibiotic structures .

Data Table 1: β-Lactam Antibiotic Synthesis Applications

| Application Type | Reaction Mechanism | Synthetic Advantage | Yield Enhancement |

|---|---|---|---|

| Cephalosporin Precursors | Nucleophilic Substitution | Selective Functionalization | 15-20% improvement [4] |

| Penicillin Intermediates | Ketone Addition Reactions | Enhanced Reactivity | Variable enhancement |

| Carbapenem Building Blocks | Cross-coupling Reactions | Structural Diversification | Moderate improvement [8] |

The mechanism of β-lactam antibiotic activity involves structural mimicry of the D-alanine-D-alanine motif in bacterial peptidoglycans, leading to inhibition of bacterial transpeptidases [7]. Pentanoic acid, 5-bromo-4-oxo- contributes to this mechanism by serving as a precursor that can be transformed into the required structural components through various chemical modifications [5] [7].

Applications in Neuroactive Compound Derivatization

Pentanoic acid, 5-bromo-4-oxo- demonstrates significant utility in the synthesis of neuroactive compounds, particularly those targeting gamma-aminobutyric acid pathways and related neurotransmitter systems [12] [13]. The compound's structural characteristics make it particularly suitable for derivatization into molecules that can modulate neurological function through various mechanisms [14] [15].

Research findings indicate that pentanoic acid derivatives have been successfully employed in the synthesis of compounds targeting gamma-aminobutyric acid receptor systems [12] [13]. The conversion of pentanoic acid, 5-bromo-4-oxo- into neuroactive derivatives involves specific synthetic transformations that preserve the essential structural elements required for neuroreceptor binding while introducing modifications that enhance biological activity [13] [16].

The compound serves as a precursor in the synthesis of compounds related to gamma-aminobutyric acid biosynthesis pathways [16]. Gamma-aminobutyric acid is primarily produced through the irreversible decarboxylation of glutamic acid by glutamic acid decarboxylase, and pentanoic acid derivatives can be designed to interact with this biosynthetic pathway [16]. The polyamine degradation pathway also contributes to gamma-aminobutyric acid production, where gamma-aminobutyraldehyde is converted to gamma-aminobutyric acid through enzymatic processes [16].

Data Table 2: Neuroactive Compound Applications

| Target System | Synthesis Pathway | Binding Affinity | Structural Modification |

|---|---|---|---|

| Gamma-aminobutyric acid Receptors | Direct Derivatization | IC50 values 5.4-18 µM [13] | Phenyl ring substitution |

| Neurotransmitter Precursors | Multi-step Synthesis | Variable potency [15] | Alkyl chain modification |

| Neuroprotective Compounds | Hybrid Synthesis | EC50 27.60 ± 9.60 nM [15] | Indole incorporation |

The development of neuroactive compounds from pentanoic acid, 5-bromo-4-oxo- involves strategic modifications to the molecular structure that optimize interaction with specific neuroreceptors [14] [12]. These modifications often include the introduction of aromatic ring systems, alkyl substituents, and heterocyclic moieties that enhance binding affinity and selectivity [13] [17].

Role in Prodrug Activation Pathways for Targeted Delivery Systems

Pentanoic acid, 5-bromo-4-oxo- plays a crucial role in the development of prodrug systems designed for targeted therapeutic delivery [18] [19]. Prodrugs represent masked pharmaceutical compounds that become pharmacologically active only after undergoing specific structural changes in biological systems [18] [20]. The unique chemical properties of pentanoic acid, 5-bromo-4-oxo- make it particularly suitable for incorporation into prodrug designs that require precise activation mechanisms [21] [22].

The compound's bromine substituent serves as an excellent leaving group in various activation pathways, enabling controlled drug release through specific enzymatic or chemical triggers [21] [23]. Research has demonstrated that reactive oxygen species can effectively activate prodrugs containing similar structural motifs, leading to targeted therapeutic delivery in disease-specific environments [21] [22]. The ketone functionality provides additional opportunities for prodrug activation through reduction reactions or nucleophilic addition processes [19] [23].

Enzyme-activated prodrug systems utilizing pentanoic acid, 5-bromo-4-oxo- derivatives demonstrate enhanced specificity compared to other activation mechanisms [23] [24]. These systems rely on specific enzymatic interactions that occur preferentially in target tissues, thereby minimizing systemic exposure and reducing potential adverse effects [19] [25]. The compound's chemical stability under physiological conditions ensures that premature activation does not occur during circulation [26] [27].

Data Table 3: Prodrug Activation Applications

| Activation Mechanism | Target Tissue | Release Rate | Therapeutic Advantage |

|---|---|---|---|

| Reactive Oxygen Species | Inflammatory Sites | Half-life 1.7 ± 0 h [26] | Site-specific delivery |

| Enzymatic Hydrolysis | Tumor Microenvironment | Variable kinetics [23] | Enhanced selectivity |

| Reduction Pathways | Brain Tissue | Controlled release [18] | Blood-brain barrier penetration |

The development of targeted delivery systems incorporating pentanoic acid, 5-bromo-4-oxo- involves careful consideration of the chemical environment at the target site [25] [24]. Factors such as pH, enzymatic activity, and oxidative stress levels influence the activation kinetics and overall therapeutic efficacy of the prodrug system [21] [22]. Research has shown that prodrugs designed with appropriate structural modifications can achieve tissue-specific activation while maintaining stability during systemic circulation [18] [27].